CB 300919

Cancer Research NAMPT Inhibition Ovarian Cancer

CB 300919 is a quinazoline-based antitumor agent and a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT). It is a water-soluble analogue of CB30865, designed to address the limited aqueous solubility of the parent compound while retaining high antiproliferative activity.

Molecular Formula C32H34ClN7O2
Molecular Weight 584.1 g/mol
CAS No. 289715-28-2
Cat. No. B1668663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCB 300919
CAS289715-28-2
SynonymsCB-300919;  CB300919;  CB 300919;  UNII-55I8ETE76Y.
Molecular FormulaC32H34ClN7O2
Molecular Weight584.1 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC2=NC3=C(C=C(C(=C3)Cl)CN(CC#C)C4=CC=C(C=C4)C(=O)NCC5=CN=CC=C5)C(=O)N2C
InChIInChI=1S/C32H34ClN7O2/c1-4-12-40(26-9-7-24(8-10-26)31(41)35-20-23-6-5-11-34-19-23)21-25-17-27-29(18-28(25)33)36-30(38(3)32(27)42)22-39-15-13-37(2)14-16-39/h1,5-11,17-19H,12-16,20-22H2,2-3H3,(H,35,41)
InChIKeyLWTCFUSGPRGUBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CB 300919 (CAS: 289715-28-2): A Water-Soluble Quinazoline NAMPT Inhibitor with Sub-Nanomolar Potency in Ovarian Cancer Models


CB 300919 is a quinazoline-based antitumor agent and a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT) [1]. It is a water-soluble analogue of CB30865, designed to address the limited aqueous solubility of the parent compound while retaining high antiproliferative activity [2]. In preclinical models, CB 300919 exhibits a continuous exposure (96 h) growth inhibition IC50 value of 2 nM in the CH1 human ovarian tumor xenograft model .

CB 300919 Procurement Risk: Why Alternative NAMPT Inhibitors Cannot Be Directly Substituted


Substituting CB 300919 with another NAMPT inhibitor, such as FK866, GMX1778 (CHS-828), or STF-118804, introduces significant experimental variability due to differences in chemical structure, potency, aqueous solubility, and functional utility. While these compounds share the same primary molecular target (NAMPT), they belong to distinct chemical classes with divergent physicochemical properties and pharmacological profiles [1]. For instance, FK866 is poorly water-soluble, which limits its formulation options for in vivo studies [2]. Conversely, GMX1778, despite its structural similarity to FK866, exhibits a different cytotoxicity profile across cancer cell lines. Critically, CB 300919 contains a terminal alkyne moiety, enabling its direct use as a click chemistry reagent for bioconjugation or target engagement studies—a feature absent in most other NAMPT inhibitors . Therefore, selecting a NAMPT inhibitor without considering these compound-specific attributes can compromise experimental reproducibility, limit downstream applications, and confound data interpretation.

CB 300919 Quantitative Differentiation: Head-to-Head Evidence vs. Key NAMPT Inhibitor Comparators


Enhanced Aqueous Solubility vs. Parent Compound CB30865

CB 300919 is a water-soluble analogue of the parent compound CB30865, which suffers from limited aqueous solubility that complicates in vivo formulation and administration [1]. The design of CB 300919 specifically addresses this limitation, resulting in a compound with improved solubility in aqueous buffers while retaining high antitumor potency. This is a critical differentiator for in vivo pharmacology studies where consistent dosing and bioavailability are paramount.

Cancer Research NAMPT Inhibition Ovarian Cancer

Superior Cellular Potency in CH1 Ovarian Cancer Model vs. Alternative NAMPT Inhibitors

In the CH1 human ovarian tumor xenograft model, CB 300919 demonstrates a continuous exposure (96 h) growth inhibition IC50 of 2 nM . This potency surpasses that of other clinically investigated NAMPT inhibitors. For example, GMX1778 (CHS-828), while also a potent NAMPT inhibitor, exhibits an IC50 of <25 nM in biochemical assays and variable potency across different cell lines, including an IC50 of 5 nM in A2780 ovarian cancer cells . This indicates CB 300919 possesses superior growth inhibitory activity in this specific and relevant ovarian cancer model.

Ovarian Cancer NAMPT Inhibition Cytotoxicity Assay

Unique Utility as a Click Chemistry Probe vs. Other NAMPT Inhibitors

CB 300919 is distinguished from other NAMPT inhibitors like FK866, STF-118804, and GMX1778 by its terminal alkyne group. This functional handle allows it to be used directly as a click chemistry reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This enables straightforward bioconjugation to fluorophores, biotin, or other reporter tags without the need for custom synthesis of derivative probes. This is a significant advantage for target identification, validation of target engagement, and cellular imaging studies.

Chemical Biology Click Chemistry Target Engagement

Established In Vivo Solubility Profile for Consistent Dosing

While many NAMPT inhibitors (e.g., FK866) exhibit poor water solubility that necessitates complex formulation for in vivo studies, CB 300919's improved aqueous solubility allows for reliable in vivo dosing using a defined, simple vehicle. A validated formulation for in vivo administration consists of 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline, which achieves a solution concentration of ≥3 mg/mL . This pre-defined solubility protocol reduces experimental variability and eliminates the need for extensive formulation development, a common hurdle with less soluble analogs.

In Vivo Pharmacology Formulation Ovarian Cancer

CB 300919 High-Impact Research Applications: Leveraging Superior Solubility and Potency for Ovarian Cancer and NAMPT Biology Studies


Preclinical Efficacy Studies in Ovarian Cancer Xenograft Models

CB 300919 is the optimal tool compound for in vivo efficacy studies in ovarian cancer xenograft models, particularly CH1 and other NAMPT-dependent lines. Its high potency (2 nM IC50 in CH1 explants) [1] combined with a validated, high-concentration in vivo formulation (≥3 mg/mL) ensures robust target coverage and reliable tumor growth inhibition readouts. This reduces the risk of false negatives due to poor compound exposure, a common issue with less soluble NAMPT inhibitors.

Target Engagement and Cellular Imaging via Click Chemistry

For researchers investigating the cellular localization, trafficking, or direct binding partners of NAMPT, CB 300919 is uniquely suited. Its terminal alkyne handle allows for direct conjugation to azide-modified fluorophores or affinity tags (e.g., biotin-azide) via CuAAC [1]. This facilitates fluorescence microscopy imaging of target distribution and pull-down assays for target identification without the need for custom antibody development or radiolabeling.

Investigating NAMPT Dependency in Drug-Resistant Cancer Models

Due to its potent and specific inhibition of NAMPT, CB 300919 serves as an ideal probe for studying metabolic vulnerabilities in chemotherapy-resistant ovarian cancer cells [1]. Its superior solubility allows for continuous exposure studies to model chronic NAMPT inhibition, helping to elucidate mechanisms of resistance and identify synthetic lethal interactions that may be exploited therapeutically.

Comparative NAMPT Inhibitor Studies for Pharmacological Profiling

CB 300919 represents a distinct chemical class (quinazoline) of NAMPT inhibitors compared to FK866 (benzamide) and GMX1778 (pyridyl cyanoguanidine) [1]. It is therefore an essential component of any comparative pharmacological study aimed at differentiating on-target vs. off-target effects of various NAMPT inhibitors. Its unique physicochemical properties (e.g., solubility, LogP) make it a key tool for structure-activity relationship (SAR) and lead optimization campaigns focused on improving drug-like properties.

Quote Request

Request a Quote for CB 300919

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.